21-Methoxy Triamcinolone acetonide-d3
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Overview
Description
21-Methoxy Triamcinolone acetonide-d3: is a deuterated form of 21-Methoxy Triamcinolone acetonide. It is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound is characterized by the presence of a methoxy group at the 21st position and deuterium atoms replacing hydrogen atoms, which makes it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Methoxy Triamcinolone acetonide-d3 involves multiple steps, starting from the parent compound, Triamcinolone acetonide. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methoxylation: Substitution of hydroxyl groups with methoxy groups at the 21st position.
Deuteration: Replacement of hydrogen atoms with deuterium atoms to obtain the deuterated form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the chemical reactions.
Chemical Reactions Analysis
Types of Reactions: 21-Methoxy Triamcinolone acetonide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its hydroxyl form.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted methoxy compounds .
Scientific Research Applications
21-Methoxy Triamcinolone acetonide-d3 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Employed in research related to inflammation and immune response.
Medical Research: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Mechanism of Action
The mechanism of action of 21-Methoxy Triamcinolone acetonide-d3 involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune response .
Comparison with Similar Compounds
Triamcinolone acetonide: The parent compound with similar anti-inflammatory properties.
21-Methoxy Triamcinolone acetonide: The non-deuterated form of the compound.
Triamcinolone hexacetonide: Another glucocorticoid with a different acetonide group.
Uniqueness: 21-Methoxy Triamcinolone acetonide-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C25H33FO7 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-[2-hydroxy-2-(trideuteriomethoxy)acetyl]-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H33FO7/c1-21(2)32-18-11-16-15-7-6-13-10-14(27)8-9-22(13,3)24(15,26)17(28)12-23(16,4)25(18,33-21)19(29)20(30)31-5/h8-10,15-18,20,28,30H,6-7,11-12H2,1-5H3/t15-,16-,17-,18+,20?,22-,23-,24-,25-/m0/s1/i5D3 |
InChI Key |
PWLCESSADNLVMG-MRLQJPKJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(C(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC(O2)(C)C)O |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)OC)C)O)F)C)C |
Origin of Product |
United States |
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